Daphneticin

描述

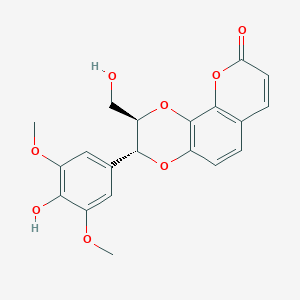

Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFQDIADUIVNRF-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232266 | |

| Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83327-22-4 | |

| Record name | Daphneticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83327-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Daphneticin

Daphne tangutica Origin

Daphne tangutica, a species of flowering plant in the family Thymelaeaceae, is a known source of daphneticin. Phytochemical studies of this plant have led to the isolation of various compounds, including this compound and other coumarins. The isolation process from Daphne tangutica typically involves the extraction of the plant material, often the root barks, with a solvent such as ethanol (B145695). This crude extract then undergoes further separation and purification through various chromatographic techniques to yield this compound. While specific detailed protocols for the isolation of this compound from this particular species are not extensively documented in readily available literature, the general methodologies for coumarin (B35378) isolation from Daphne species are well-established and applied.

Daphne odora Origin

Daphne odora, commonly known as winter daphne, is another notable botanical source of this compound. Research has confirmed the presence of this compound in this plant, particularly in varieties such as Daphne odora var. marginata. The isolation of related coumarins, such as daphnetin (B354214), from this plant has been successfully achieved using techniques like high-speed counter-current chromatography (HSCCC). This method utilizes a two-phase solvent system to partition and separate compounds based on their differential solubility in the two phases. For the isolation of daphnetin, a solvent system of n-hexane-ethyl acetate-methanol-water has been effectively used. It is through such chromatographic separations of the plant's extract that this compound can be isolated and purified.

Viola yedoensis Origin

The perennial herb Viola yedoensis, a member of the Violaceae family, has been identified as a source of this compound. Phytochemical analyses of the whole plant have revealed the presence of a diverse range of chemical constituents, including various coumarins. The isolation of compounds from Viola yedoensis generally involves solvent extraction followed by chromatographic techniques. Methodologies such as column chromatography over silica (B1680970) gel and Sephadex LH-20, as well as semi-preparative High-Performance Liquid Chromatography (HPLC), have been employed to separate and purify the chemical constituents of this plant, leading to the isolation of this compound.

Other Botanical Sources (e.g., Daphne giraldii, Edgeworthia chrysantha)

This compound and related coumarins have also been reported in other plant species. Daphne giraldii, for instance, is known to contain a variety of coumarins, and studies on its chemical constituents have led to the isolation of these compounds through methods like silica gel column chromatography and Sephadex LH-20.

Edgeworthia chrysantha, a plant species related to the Daphne genus, has been found to contain several coumarins, although the presence of this compound itself is not explicitly confirmed in the available research. Phytochemical investigations of Edgeworthia chrysantha have resulted in the isolation of coumarins such as umbelliferone, 5,7-dimethoxycoumarin, and daphnoretin (B1669815) from its flower buds. The isolation procedures for these compounds typically involve extraction with solvents like ethanol and subsequent chromatographic separation.

Biosynthetic Pathways and Precursor Analysis of Daphneticin

Theoretical Frameworks of Coumarinolignan Biosynthesis

The biosynthesis of coumarinolignans such as daphneticin is theorized to be a subset of the broader phenylpropanoid pathway. oup.comresearchgate.net This pathway is responsible for the synthesis of a vast array of plant secondary metabolites, including flavonoids, stilbenoids, and lignans (B1203133). oup.com The fundamental building blocks for these compounds are derived from the shikimate pathway. mdpi.comnih.gov

Coumarinolignans are considered "non-conventional" lignans, which are hybrid molecules formed from the coupling of a monolignol with another phenolic metabolite, in this case, a coumarin (B35378). researchgate.net The general theoretical framework posits that this compound is formed through the oxidative coupling of daphnetin (B354214) (a coumarin) and a C6-C3 phenylpropanoid unit, likely coniferyl alcohol. asianpubs.orgscialert.net This coupling results in the characteristic 1,4-benzodioxane (B1196944) structure. asianpubs.org

Role of Oxidative Coupling Mechanisms in Lignan (B3055560) and Coumarinolignan Formation

Oxidative coupling is a pivotal reaction in the formation of lignans and coumarinolignans. wikipedia.org This process involves the oxidation of two phenolic substrates to form radicals, which then couple to form a new bond. core.ac.uk In the context of this compound biosynthesis, the phenolic hydroxyl groups of daphnetin and a phenylpropanoid precursor like coniferyl alcohol are oxidized, leading to the formation of phenoxy radicals. scialert.net

The coupling of these radicals is not always regioselective, which can lead to the formation of different isomers. researchgate.net The specific enzymes involved, such as laccases and peroxidases, are thought to play a crucial role in controlling the regioselectivity and stereoselectivity of the coupling reaction. core.ac.uknih.gov For instance, the formation of the 1,4-dioxane (B91453) ring in coumarinolignans is the result of a specific C-O bond formation between the two precursor molecules. asianpubs.orgscialert.net The use of various oxidants has been explored in the biomimetic synthesis of coumarinolignans, highlighting the importance of the oxidative environment in determining the final product. scialert.net

Enzymatic Systems Implicated in Related Flavonoid and Coumarin Metabolic Pathways

The initial steps are catalyzed by enzymes of the general phenylpropanoid pathway:

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid. mdpi.compeerj.com

Cinnamic acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid. mdpi.compeerj.com

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA. mdpi.compeerj.com

Following the general phenylpropanoid pathway, specific enzymes are involved in the formation of the daphnetin (coumarin) moiety. This involves ortho-hydroxylation of the cinnamic acid derivative, a critical step for lactone ring formation. frontiersin.org Key enzyme families implicated include:

Cytochrome P450 monooxygenases (CYPs): These enzymes are crucial for the various hydroxylation steps in the formation of the coumarin ring. peerj.comfrontiersin.org For example, CYP98A3 is involved in the 3'-hydroxylation of p-coumaric acid. peerj.com

2-oxoglutarate-dependent dioxygenases (2-ODDs): Enzymes like feruloyl-CoA 6'-hydroxylase (F6'H1) are key for the ortho-hydroxylation step leading to scopoletin, a related coumarin. peerj.com

Glucosyltransferases: These enzymes are often involved in the modification and stabilization of coumarin intermediates. frontiersin.orgfrontiersin.org

The table below summarizes some of the key enzymes and their roles in the related metabolic pathways.

| Enzyme Family | Specific Enzyme Example | Role in Biosynthesis |

| Lyases | Phenylalanine ammonia-lyase (PAL) | Catalyzes the initial step of the phenylpropanoid pathway. mdpi.compeerj.com |

| Monooxygenases | Cinnamic acid 4-hydroxylase (C4H) | Hydroxylation of cinnamic acid. mdpi.compeerj.com |

| Ligases | 4-coumarate-CoA ligase (4CL) | Activation of p-coumaric acid. mdpi.compeerj.com |

| Cytochrome P450s | CYP98A3 | Hydroxylation of phenylpropanoid intermediates. peerj.com |

| Dioxygenases | Feruloyl-CoA 6'-hydroxylase (F6'H1) | Ortho-hydroxylation leading to coumarin ring formation. peerj.com |

| Oxidoreductases | Laccases/Peroxidases | Catalyze the oxidative coupling of phenolic precursors. core.ac.uknih.gov |

Precursors to this compound in Natural Biosynthesis (e.g., L-Tyrosine and L-Phenylalanine for daphnetin, suggesting related shikimate pathway involvement)

The ultimate precursors for the biosynthesis of this compound are derived from the shikimate pathway. mdpi.comnih.govnih.gov This central metabolic pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate. nih.govnumberanalytics.com Chorismate is a key branch-point intermediate for the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govnih.gov

L-Phenylalanine and L-Tyrosine serve as the primary starting points for the phenylpropanoid pathway, which in turn provides the building blocks for this compound. nih.govwikipedia.orghmdb.ca

L-Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org This is a major entry point into the phenylpropanoid pathway.

L-Tyrosine can also be a precursor, being converted to p-coumaric acid by tyrosine ammonia-lyase (TAL). mdpi.comwikipedia.org This provides a more direct route to some phenylpropanoid derivatives.

The daphnetin moiety of this compound is biosynthesized from these aromatic amino acids via the phenylpropanoid pathway. nih.gov The C6-C3 phenylpropanoid unit that couples with daphnetin, likely coniferyl alcohol, is also derived from this pathway. researchgate.net Therefore, the entire carbon skeleton of this compound can be traced back to the shikimate pathway. mdpi.comslideshare.net

Chemical Synthesis and Derivatization of Daphneticin

Total Synthesis Approaches to Daphneticin

Total synthesis provides an unambiguous confirmation of a proposed chemical structure and allows for the production of the compound in a laboratory setting. Several distinct approaches to the total synthesis of this compound have been reported.

The first enantioselective total synthesis of chiral this compound and its corresponding regioisomer was a significant milestone, addressing the stereochemical complexity of the molecule. molaid.comresearchgate.net A convergent strategy was employed, which involves synthesizing different parts of the molecule separately before joining them together. ulisboa.pt

The synthesis began with 7-hydroxycoumarin, which was converted to 8-acetoxy-7-hydroxycoumarin. ulisboa.pt A separate multi-step process yielded 2,3-epoxy-1-(4-benzyloxy-3,5-dimethoxyphenyl) propanol. ulisboa.pt The key step for establishing the correct stereochemistry was a Mitsunobu reaction, which allowed for the inversion of configuration at a chiral center, ultimately furnishing the desired this compound structure. ulisboa.pt A similar synthetic sequence was used to produce the regioisomer. researchgate.netulisboa.pt This approach was crucial as it was the first to provide a method for obtaining the chirally pure form of this compound, which is essential for accurately studying its biological properties. molaid.com

Table 1: Overview of the First Enantioselective Synthesis of this compound

| Step | Description | Key Reagents/Reactions | Purpose |

| 1 | Coumarin (B35378) Moiety Preparation | 7-hydroxycoumarin | Preparation of the coumarin building block. |

| 2 | Phenylpropanoid Moiety Preparation | Multi-step synthesis | Creation of the chiral epoxy-propanol side chain. |

| 3 | Coupling and Cyclization | Mitsunobu Reaction | Coupling of the two moieties and inversion of stereochemistry to form the 1,4-dioxane (B91453) ring. |

| 4 | Final Product | This compound | Achievement of the enantiomerically pure natural product. |

Other total syntheses have been developed, focusing on the construction of the racemic form of this compound. One notable route begins with the commercially available compound daphnetin (B354214) (7,8-dihydroxycoumarin). newswise.com In this synthesis, daphnetin is first treated with benzyl (B1604629) chloride to protect the hydroxyl groups, forming 7,8-dibenzyloxycoumarin. newswise.com Subsequent selective deprotection using trifluoroacetic acid or aluminum chloride yields the key intermediate, 8-benzyloxy-7-hydroxycoumarin. newswise.comeurekaselect.com This intermediate serves as the starting point for coupling with the phenylpropanoid side chain to complete the synthesis of this compound. eurekaselect.com A parallel route starting from the same daphnetin precursor can be used to synthesize the regioisomer by preparing 7-benzyloxy-8-hydroxycoumarin. eurekaselect.com

Table 2: Key Intermediates in a Multi-step Synthesis of this compound

| Starting Material | Key Intermediate | Reagents for Intermediate Synthesis |

| Daphnetin | 7,8-Dibenzyloxycoumarin | Benzyl chloride |

| 7,8-Dibenzyloxycoumarin | 8-Benzyloxy-7-hydroxycoumarin | Trifluoroacetic acid or Aluminum chloride |

| Daphnetin | 7-Benzyloxy-8-hydroxycoumarin | (Used for regioisomer synthesis) |

Biomimetic Synthetic Strategies (e.g., Phenolic Oxidative Coupling with Diphenyl Selenoxide)

Biomimetic synthesis seeks to mimic nature's own synthetic pathways. newswise.comnumberanalytics.com For coumarinolignoids like this compound, the key biosynthetic step is believed to be a phenolic oxidative coupling reaction where phenoxy radicals are generated and then couple together. scialert.net In the laboratory, this can be replicated using various chemical oxidants.

One reported biomimetic synthesis of this compound, along with other coumarinolignans like cleomiscosin A and propacin, utilized diphenyl selenoxide as a mild and selective oxidant. scialert.net This reagent facilitates the crucial C-O bond formation that creates the 1,4-dioxane bridge between the coumarin and phenylpropanoid units. scialert.net This approach is advantageous as it can offer a more direct and potentially more efficient route to the core structure by emulating the proposed biological mechanism. Other oxidizing agents that have been explored for the biomimetic synthesis of related coumarinolignans include silver (I) oxide (Ag₂O), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and iron(III) chloride (FeCl₃), as well as enzymatic systems like horseradish peroxidase (HRP). scialert.net

Synthesis of this compound Analogs and Structural Modifications

To investigate the structure-activity relationships (SAR) of this compound and its precursors, researchers have synthesized a variety of analogs. This involves making targeted structural modifications to a parent scaffold, such as daphnetin, and evaluating the impact on biological activity.

In one such study, a series of daphnetin derivatives were created by introducing various substituents at the 3- or 4-positions of the coumarin ring. The choice of substituents was guided by electronic and lipophilic properties to systematically probe their influence on the compound's antioxidant potential. For example, 3-benzothiazole (B1448752) daphnetin derivatives were synthesized via a multi-step process involving iodination and subsequent reactions with sodium cyanide, sulfuric acid, and other reagents. Another analog, 2-(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid, was prepared by reacting 1,2,3-triacetoxybenzene with 1,3-acetonedicarboxylic acid in the presence of perchloric acid. These studies provide valuable information on which parts of the molecule are most important for its activity and can guide the design of new compounds with improved properties.

Table 3: Examples of Synthesized Daphnetin Analogs for SAR Studies

| Position of Substitution | Type of Substituent/Modification | Synthetic Approach | Purpose of Modification |

| 3-position | Benzothiazole group | Multi-step synthesis from daphnetin | Explore electronic and steric effects. |

| 4-position | Acetic acid group | Reaction of a protected catechol with 1,3-acetonedicarboxylic acid | Introduce a polar, acidic functional group. |

| 3- or 4-position | Various groups (e.g., trifluoromethyl, phenyl) | Varied synthetic methods | Investigate the role of lipophilicity and electronic properties on antioxidant activity. |

Structural Elucidation and Advanced Analytical Characterization of Daphneticin

Spectroscopic Methods for Structural Determination

Spectroscopic techniques are fundamental to the structural elucidation of natural products like daphneticin. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. filab.frmeasurlabs.com It is based on the magnetic properties of atomic nuclei. filab.fr

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms (protons) within a molecule. The chemical shifts in a ¹H-NMR spectrum indicate the electronic environment of each proton, helping to identify the types of functional groups present and their relative positions.

Detailed ¹H-NMR Data for this compound:

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.62 | d | 9.5 |

| H-3 | 6.25 | d | 9.5 |

| H-5 | 6.84 | d | 2.5 |

| H-6 | 6.78 | d | 2.5 |

| H-7 | 4.60 | d | 7.9 |

| H-8 | 4.20 | m | |

| H-2' | 6.60 | s | |

| H-6' | 6.60 | s | |

| 3'-OCH₃ | 3.85 | s | |

| 5'-OCH₃ | 3.85 | s |

This table presents the proton NMR data, which is crucial for identifying the hydrogen atoms within the this compound molecule and their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. sigmaaldrich.com Similar to ¹H-NMR, the chemical shifts in a ¹³C-NMR spectrum provide information about the electronic environment of each carbon atom, allowing for the identification of different functional groups and the carbon skeleton. youtube.com

Detailed ¹³C-NMR Data for this compound:

| Carbon | Chemical Shift (δ) in ppm |

| C-2 | 161.5 |

| C-3 | 113.2 |

| C-4 | 143.8 |

| C-4a | 113.0 |

| C-5 | 114.5 |

| C-6 | 129.0 |

| C-7 | 78.5 |

| C-8 | 82.1 |

| C-8a | 145.2 |

| C-1' | 135.2 |

| C-2' | 104.2 |

| C-3' | 148.5 |

| C-4' | 134.8 |

| C-5' | 148.5 |

| C-6' | 104.2 |

| 3'-OCH₃ | 56.8 |

| 5'-OCH₃ | 56.8 |

This table outlines the carbon-13 NMR data, which is essential for mapping the carbon framework of the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. researchgate.net It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) is a soft ionization technique used to analyze non-volatile and thermally unstable compounds. creative-proteomics.comwikipedia.org In this method, the sample is mixed with a matrix and bombarded with a high-energy beam of neutral atoms, such as argon or xenon, to produce ions. wikipedia.org HR-FAB-MS provides a highly accurate molecular weight determination, which allows for the calculation of the molecular formula. taylorandfrancis.com For this compound, HR-FAB-MS analysis determined the molecular formula to be C₂₀H₁₈O₈. nih.gov This information is complementary to the data obtained from NMR spectroscopy and is essential for the final confirmation of the chemical structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a pivotal technique for the structural elucidation of natural products like this compound, providing highly accurate mass measurements that facilitate the determination of elemental compositions. This soft ionization technique is particularly well-suited for analyzing polar and thermally labile molecules.

In the analysis of this compound, HR-ESI-MS is used to determine its exact molecular weight. The high resolution of the mass analyzer allows for the differentiation between compounds with very similar nominal masses. For this compound, the molecular formula has been established as C₂₀H₁₈O₈. nih.gov The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts with high precision, often to within a few parts per million (ppm). This level of accuracy is crucial for confirming the elemental formula and distinguishing this compound from other co-occurring compounds in complex plant extracts. colab.wsrsc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further aid in confirming the structure by identifying characteristic losses of functional groups. researchgate.net

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, which is particularly useful for identifying chromophoric systems. In this compound, the coumarin (B35378) and substituted phenylpropane moieties constitute the primary chromophores that absorb light in the UV-Vis region. The resulting spectrum is characteristic of its chemical structure and can be used for both identification and quantification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. edinst.comrtilab.com The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its various structural features, such as hydroxyl, carbonyl, and aromatic groups. bvsalud.org

Each functional group in the this compound molecule vibrates at a specific frequency, resulting in a unique "molecular fingerprint." rtilab.com Analysis of the spectrum allows for the confirmation of key structural components. For example, a broad absorption band in the region of 3400-3200 cm⁻¹ typically indicates the presence of hydroxyl (-OH) groups. The stretching vibration of the lactone carbonyl (C=O) group within the coumarin structure gives rise to a strong absorption band around 1700-1730 cm⁻¹. Absorptions in the 1600-1450 cm⁻¹ range are characteristic of C=C stretching vibrations within the aromatic rings. The C-O stretching vibrations from the ether and hydroxyl groups typically appear in the 1260-1000 cm⁻¹ region.

Chromatographic Methods for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound from complex mixtures such as plant extracts. researchgate.net The method typically utilizes a reversed-phase column (e.g., C18) where this compound is separated from other components based on its polarity.

A common mobile phase consists of a gradient mixture of an aqueous solvent (often containing an acidifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector set at one of the compound's absorption maxima (e.g., ~267 nm or ~325 nm). researchgate.net The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. This allows for the accurate determination of this compound content in various samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-Component Analysis

For the simultaneous analysis of this compound and other related compounds in complex biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govresearchgate.netbiocrick.com This technique couples the powerful separation capabilities of HPLC with the precise detection and structural confirmation offered by tandem mass spectrometry.

In a typical LC-MS/MS application, after chromatographic separation, the analyte is ionized (usually by ESI) and the precursor ion corresponding to this compound is selected in the first mass analyzer. nih.gov This ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from the matrix. Studies have established LC-MS/MS methods for the simultaneous determination of this compound, daphnetin (B354214), and daphnoretin (B1669815) in rat plasma, demonstrating a good linear range for quantification. nih.govresearchgate.netbvsalud.org

Stereochemical Characterization

The stereochemistry of this compound is a critical aspect of its chemical identity, as different stereoisomers can exhibit distinct biological activities. This compound possesses chiral centers, and its three-dimensional structure has been a subject of synthetic and spectroscopic studies. auckland.ac.nzacademictree.org

Structure Activity Relationships Sar and Analog Development of Daphneticin

Identification of Key Pharmacophoric Groups within the Daphneticin Scaffold

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. As a hybrid molecule, the pharmacophoric profile of this compound is a composite of features from both its coumarin (B35378) and lignan (B3055560) moieties.

The primary pharmacophoric groups within the this compound scaffold are:

The Coumarin Core : The benzo-α-pyrone framework is a privileged scaffold in medicinal chemistry. frontiersin.org Within this core, the this compound structure contains a daphnetin-like moiety.

The Catechol Group : The 7,8-dihydroxy substitution on the coumarin ring forms a catechol group. This feature is a critical pharmacophore, particularly for antioxidant activity, as demonstrated in numerous studies on its parent coumarin, daphnetin (B354214). mdpi.comnih.gov The catechol moiety is an excellent hydrogen donor and can effectively scavenge free radicals.

The Linker and Stereocenters : The linkage between the coumarin and lignan fragments creates specific chiral centers. The nature of this linker and the resulting three-dimensional orientation of the two main units are crucial for defining the molecule's shape and its ability to fit into target binding sites.

| Pharmacophoric Group | Location on Scaffold | Likely Contribution to Biological Activity |

|---|---|---|

| Catechol Moiety | C-7 and C-8 positions of the coumarin ring | Key determinant of antioxidant and radical scavenging properties. mdpi.comresearchgate.net |

| Benzo-α-pyrone Core | The fundamental coumarin ring system | Provides a rigid scaffold for the presentation of other functional groups; associated with a wide range of bioactivities including anti-inflammatory and antimicrobial effects. frontiersin.orgacgpubs.org |

| Substituted Phenyl Ring | Part of the lignan moiety | Influences target recognition, lipophilicity, and metabolic stability. |

| Chiral Centers | Junction between the coumarin and lignan units | Dictates the three-dimensional conformation, essential for stereospecific interactions with biological targets. nih.gov |

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the action of drugs and bioactive natural products, as biological systems like enzymes and receptors are inherently chiral. biomedgrid.comnih.gov The interaction between a small molecule and its biological target is highly dependent on the three-dimensional arrangement of the atoms in that molecule. nih.gov

This compound is a chiral molecule, possessing distinct stereocenters at the junction of its coumarin and lignan components. researchgate.net While specific studies comparing the biological activities of different this compound stereoisomers are not widely available, established principles of medicinal chemistry allow for strong inferences:

Enantioselectivity : It is highly probable that the biological activity of this compound is stereoselective. Different enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) would be expected to exhibit significant differences in potency and efficacy. One stereoisomer may fit perfectly into a target's binding site, eliciting a strong response, while another may bind weakly or not at all. nih.gov

Differential Effects : In many cases, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. biomedgrid.comnih.gov For example, studies on various chiral compounds, from pesticides to pharmaceuticals, consistently show that one stereoisomer is significantly more potent than others. michberk.com

Metabolism and Transport : Stereochemistry can also affect the absorption, distribution, metabolism, and excretion (ADME) of a compound. Protein transporters and metabolic enzymes often show stereospecificity, leading to different pharmacokinetic profiles for different isomers. nih.gov

Rational Design Principles for Enhancing Bioactivity

Rational design aims to systematically modify a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties. Based on the SAR of the closely related coumarin, daphnetin, several design principles can be proposed for developing novel this compound analogs. mdpi.comnih.gov

Modification of the Coumarin Core : The C-3 and C-4 positions of the coumarin ring are prime targets for modification. Studies on daphnetin derivatives show that introducing an electron-withdrawing, hydrophilic group (like a carboxymethyl group) at the C-4 position can significantly enhance antioxidant activity. mdpi.comnih.gov Conversely, adding a bulky, hydrophobic group at this position tends to be detrimental. mdpi.com

Manipulation of the Catechol Hydroxyls : The phenolic hydroxyl groups at C-7 and C-8 are essential for antioxidant activity. mdpi.com However, selective alkylation or acylation could be used to modulate properties like cell permeability and metabolic stability, or to create prodrugs that release the active catechol form in vivo. frontiersin.org

Alteration of the Lignan Moiety : The phenylpropane unit offers another site for structural diversification. Modifying the substituents on its aromatic ring (e.g., altering the number and position of hydroxyl or methoxy (B1213986) groups) could fine-tune the molecule's binding affinity for specific targets and improve its ADME profile.

Varying the Linker Region : Changing the chemical bridge that connects the coumarin and lignan fragments could alter the relative orientation of these two key pharmacophores. This would generate a library of diastereomers, each with a unique three-dimensional shape, potentially leading to analogs with novel or improved biological activities.

| Design Principle | Target Site on Scaffold | Rationale and Expected Outcome (Based on Related Compounds) |

|---|---|---|

| Introduce hydrophilic, electron-withdrawing groups | C-4 position of the coumarin ring | Enhance antioxidant activity, as seen with 4-carboxymethyl daphnetin. mdpi.comnih.gov |

| Introduce hydrophobic groups | C-3 or C-4 position of the coumarin ring | Likely to decrease antioxidant activity. mdpi.com |

| Modify C-7/C-8 hydroxyls | Catechol group of the coumarin ring | Modulate pharmacokinetics (e.g., membrane permeability) and potentially create prodrugs. frontiersin.org |

| Alter substituents on lignan phenyl ring | Phenylpropane unit | Fine-tune target binding, lipophilicity, and metabolic stability. |

Comparative Structure-Activity Studies with Related Coumarins and Lignans (B1203133) (e.g., Daphnetin and its derivatives)

Since this compound is a coumarinolignan, its SAR is best understood by comparing it to its parent compound classes. researchgate.net

Daphnetin (7,8-dihydroxycoumarin) and its Derivatives: Daphnetin is the coumarin component of this compound and has been extensively studied. Its SAR provides a strong foundation for understanding half of the this compound molecule.

The Primacy of the Catechol Group : The most consistent finding is that the 7,8-dihydroxy (catechol) arrangement is essential for the potent antioxidant activity of daphnetin and its derivatives. mdpi.comnih.gov

Influence of C-3/C-4 Substituents : The activity of daphnetin analogs is highly sensitive to the nature of substituents at the C-3 and C-4 positions.

An electron-withdrawing hydrophilic group at the C-4 position enhances antioxidant capacity. mdpi.com

Substitution at the C-3 position with similar groups does not produce the same enhancement. mdpi.com

Introduction of a hydrophobic phenyl group at either C-3 or C-4 has a negative effect on antioxidant activity. mdpi.com

Comparative Antioxidant Activity of Daphnetin Derivatives

| Compound | Key Structural Feature | Relative Antioxidant Activity | Reference |

|---|---|---|---|

| Daphnetin (Parent) | Unsubstituted at C-3/C-4 | Strong activity | mdpi.com |

| 4-Carboxymethyl Daphnetin | Electron-withdrawing, hydrophilic group at C-4 | Most potent activity in tested series | mdpi.comnih.gov |

| 3-Phenyl Daphnetin | Hydrophobic group at C-3 | Reduced activity | mdpi.com |

| 4-Phenyl Daphnetin | Hydrophobic group at C-4 | Reduced activity | mdpi.com |

Lignans and Coumarinolignans: Lignans are a large class of natural products formed by the dimerization of phenylpropane units. Coumarinolignans, like this compound, are "non-conventional lignans" where one of the phenylpropane units is replaced by a coumarin. researchgate.netufscar.br The biological activity of lignans is incredibly diverse and is dictated by the specific linkage between the monomeric units and their stereochemistry. For instance, furofuran lignans are known for potent enzyme inhibitory activities. researchgate.net

Biological Activities and Cellular/molecular Mechanisms of Daphneticin

Anticancer and Cytotoxic Activities

Daphneticin has shown notable potential as an anticancer agent through its cytotoxic effects on malignant cells. ontosight.ai

In vitro Cytotoxicity against Malignant Cell Lines (e.g., Walker-256-Carcinoma Ascites cells)

This compound has exhibited cytotoxic activity against Walker-256-Carcinoma Ascites cells in vitro. researchgate.netresearchgate.netrug.nlacs.org This particular cell line is a well-established model for studying cancer, and the ability of this compound to inhibit its growth highlights its potential as a cytotoxic agent. The dichloromethane (B109758) extract of Daphne tangutica, which contains this compound, has demonstrated strong inhibitory effects against these cancer cells. dergipark.org.tr

In addition to its effects on Walker-256 cells, the broader family of coumarins, to which this compound belongs, has shown diverse anticancer properties. For instance, daphnetin (B354214), a related compound, has displayed anticancer activity against several human melanoma cell lines, with IC50 values ranging from 40.48 ± 10.90 µM to 183.97 ± 18.82 µM. nih.govresearchgate.netnih.gov It has also been shown to inhibit the proliferation of other cancer cell lines, including B16 melanoma, MXT breast adenocarcinoma, and C26 colon carcinoma cells. scielo.org.mx

Table 1: In vitro Anticancer Activity of Daphnetin (a related coumarin)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Human Melanoma Cell Lines | Melanoma | 40.48 - 183.97 | nih.govresearchgate.netnih.gov |

| B16 | Melanoma | 54 ± 2.8 | scielo.org.mx |

| MXT | Breast Adenocarcinoma | 74 ± 6.4 | scielo.org.mx |

| C26 | Colon Carcinoma | 108 ± 7.3 | scielo.org.mx |

| Huh7 | Hepatocellular Carcinoma | 69.41 | nih.gov |

| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | nih.gov |

Cellular Targets and Signaling Pathways (Hypothesized based on daphnetin research, e.g., NF-κB, Akt/mTOR, PI3K-Akt, Nrf2)

While direct research on the specific cellular targets of this compound is still emerging, studies on the closely related compound daphnetin provide significant insights into its potential mechanisms of action. The anticancer effects of daphnetin are thought to be mediated through the modulation of several key signaling pathways. frontiersin.orgnih.gov

NF-κB Signaling Pathway: Daphnetin has been shown to suppress inflammatory responses, a critical component of its anticancer activity, by inhibiting the NF-κB signaling pathway. nih.govfrontiersin.org It can block the phosphorylation and degradation of IκBα, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus. frontiersin.org This pathway is crucial in regulating the expression of pro-inflammatory cytokines and proteins that inhibit apoptosis. frontiersin.org

Akt/mTOR and PI3K-Akt Signaling Pathways: Daphnetin can inactivate the Akt/NF-κB pathway, which is an anti-apoptotic pathway. frontiersin.org In ovarian cancer, daphnetin has been observed to induce ROS-dependent apoptosis through the Akt/mTOR pathway. nih.gov The PI3K/Akt pathway is another critical target, and its inhibition by daphnetin contributes to its anticancer effects. nih.govpatsnap.com

Nrf2 Signaling Pathway: Daphnetin has been found to upregulate the Nrf2 antioxidant signaling pathway. nih.gov This pathway plays a crucial role in protecting cells from oxidative stress. nih.gov

Modulation of Cellular Processes (e.g., proliferation, differentiation, apoptosis, cell cycle progression – parallels to daphnetin)

Drawing parallels from daphnetin research, this compound is hypothesized to modulate several fundamental cellular processes that contribute to its anticancer activity.

Proliferation and Differentiation: Daphnetin acts as a protein kinase inhibitor, which allows it to significantly suppress pathways that regulate cell proliferation. frontiersin.org It has been shown to inhibit the proliferation of various cancer cells, including human lung adenocarcinoma cells. frontiersin.org

Apoptosis: Daphnetin can induce apoptosis in cancer cells. frontiersin.org It achieves this by modulating the expression of apoptosis-related proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax. patsnap.com

Cell Cycle Progression: Daphnetin can arrest the cell cycle at different phases. For instance, it has been shown to induce a G1 phase arrest in hepatocellular carcinoma cell lines. frontiersin.org

Potential Antiviral Properties (e.g., implications for HIV replication)

Some compounds isolated from plants of the Daphne genus have demonstrated antiviral properties, including activity against the human immunodeficiency virus (HIV). For example, daphnodorins A, B, and C, isolated from Daphne odora, have shown marked inhibitory effects on HIV-1 replication. nih.gov These compounds appear to act at the early stages of viral replication, possibly by inhibiting the adsorption of the virus to cells or its subsequent entry. nih.gov More recently, daphnane (B1241135) diterpenoids isolated from Daphne pseudomezereum have also exhibited potent anti-HIV activity. news-medical.net While direct evidence for this compound's anti-HIV activity is still needed, the antiviral potential of other compounds from the same genus suggests this is a promising area for future research. researchgate.netresearchgate.net

Antioxidant Modulatory Effects and Mechanisms (Drawing parallels from daphnetin)

This compound is recognized for its antioxidant properties. ontosight.ai The antioxidant mechanisms of the related compound daphnetin have been more extensively studied and offer a model for understanding this compound's effects. Daphnetin can protect cells from oxidative stress by scavenging free radicals and upregulating the expression of antioxidant enzymes. patsnap.com It has been shown to reduce levels of the oxidative stress marker malondialdehyde (MDA) and increase the levels of superoxide (B77818) dismutase (SOD) and the ratio of glutathione (B108866) (GSH) to oxidized glutathione (GSSG). frontiersin.orgnih.gov The upregulation of the Nrf2 antioxidant signaling pathway is a key mechanism through which daphnetin exerts its protective effects against oxidative damage. nih.gov

Anti-Inflammatory Modulatory Effects and Mechanisms (Drawing parallels from daphnetin)

This compound possesses anti-inflammatory properties. ontosight.ai Research on daphnetin has elucidated several mechanisms underlying its anti-inflammatory effects. Daphnetin can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net A primary mechanism for its anti-inflammatory action is the inhibition of the NF-κB signaling pathway. frontiersin.orgfrontiersin.org By suppressing this pathway, daphnetin can reduce the expression of various pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. frontiersin.orgnih.gov Furthermore, daphnetin has been shown to suppress the activation of the JAK/STAT signaling pathway, which also plays a role in inflammation. frontiersin.orgresearchgate.net

Interaction with Inflammatory Mediators and Cytokines (Parallels to daphnetin)

This compound's potential to modulate inflammatory responses is a cornerstone of its therapeutic interest. Drawing parallels from daphnetin, it is hypothesized that this compound can significantly influence the production and activity of key inflammatory mediators and cytokines.

Daphnetin has been shown to suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.organe.pl This suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. frontiersin.orgaimspress.com For instance, in models of acute pancreatitis, daphnetin treatment led to a significant decrease in pro-inflammatory cytokines by regulating the TLR4/NF-κB signaling pathway. aimspress.com Similarly, in studies on autoimmune encephalomyelitis, daphnetin reduced the levels of IFN-γ and IL-17 while increasing anti-inflammatory cytokines like IL-4 and IL-10. ane.pl

Furthermore, daphnetin has been observed to modulate the balance of T-helper (Th) cell subsets, such as Th1, Th2, and Th17, which are crucial in orchestrating inflammatory responses. frontiersin.organe.pl By rectifying the polarization of these T-cell subsets, daphnetin can effectively dampen excessive inflammation. plos.org It is plausible that this compound shares these mechanisms, interacting with the complex network of cytokines and inflammatory signaling pathways to exert its anti-inflammatory effects. Research on daphnetin has also demonstrated its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). frontiersin.orgfrontiersin.org

Table 1: Effects of Daphnetin on Inflammatory Mediators and Cytokines

| Mediator/Cytokine | Effect of Daphnetin | Model System | Reference |

| TNF-α | Suppression | Neuropathic pain rats, Hepatocellular carcinoma models | frontiersin.org |

| IL-1β | Suppression | Neuropathic pain rats, Hepatocellular carcinoma models | frontiersin.org |

| IL-6 | Suppression | Neuropathic pain rats, Hepatocellular carcinoma models | frontiersin.org |

| IFN-γ | Reduction | Experimental Autoimmune Encephalomyelitis | ane.pl |

| IL-17 | Reduction | Experimental Autoimmune Encephalomyelitis | ane.pl |

| IL-4 | Enhancement | Experimental Autoimmune Encephalomyelitis | ane.pl |

| IL-10 | Enhancement | Experimental Autoimmune Encephalomyelitis | ane.pl |

| NF-κB | Inhibition | Mouse endotoxin-induced lung injury, Acute pancreatitis | frontiersin.orgaimspress.com |

| TLR4 | Reduction | Acute pancreatitis | aimspress.com |

Modulation of Inflammasome Activation (e.g., NLRP3 inflammasome – parallels to daphnetin)

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Research on daphnetin has revealed its potent ability to inhibit the activation of the NLRP3 inflammasome. frontiersin.orgfrontiersin.org In models of acute liver failure, daphnetin was found to suppress NLRP3 inflammasome activation, leading to reduced inflammation. mdpi.com This inhibitory effect is also observed in airway inflammation models, where daphnetin ameliorates inflammation by inhibiting NLRP3 inflammasome-mediated pyroptosis, a form of pro-inflammatory cell death. researchgate.netnih.gov The mechanism often involves the suppression of upstream signaling pathways, such as the thioredoxin-interacting protein (Txnip)/NLRP3 axis. frontiersin.org

Daphnetin has been shown to inhibit the activation of caspase-1 and the cleavage of gasdermin D (GSDMD), key events downstream of NLRP3 activation that lead to cytokine release and pyroptosis. researchgate.net By preventing these processes, daphnetin effectively curtails the inflammatory cascade. Given the structural similarities, this compound is also expected to modulate NLRP3 inflammasome activation, offering a promising avenue for the treatment of inflammasome-driven diseases.

Table 2: Daphnetin's Modulation of the NLRP3 Inflammasome

| Component/Process | Effect of Daphnetin | Model System | Reference |

| NLRP3 Inflammasome | Inhibition | Acute liver failure, Airway inflammation | frontiersin.orgmdpi.com |

| Caspase-1 Activation | Inhibition | Airway inflammation | researchgate.net |

| GSDMD Cleavage | Inhibition | Airway inflammation | researchgate.net |

| IL-1β Release | Reduction | Airway inflammation | researchgate.net |

| IL-18 Release | Reduction | Airway inflammation | researchgate.net |

Antimicrobial Properties (Drawing parallels from daphnetin)

This compound is described as a naturally occurring antibacterial compound that disrupts bacterial cell wall integrity, leading to growth inhibition and cell death. biosynth.com This suggests its potential as a novel agent to combat a broad spectrum of bacterial strains, including those resistant to current antibiotics. biosynth.com

Parallels drawn from daphnetin support this antimicrobial potential. Daphnetin has demonstrated antibacterial activity against various pathogens. frontiersin.orgfrontiersin.org For instance, it has shown efficacy against Helicobacter pylori by causing DNA damage and reducing its adhesion to gastric cells, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL. mdpi.com It also exhibits activity against Pseudomonas aeruginosa and Shewanella putrefaciens, with MICs of 0.16 and 0.08 mg/ml respectively, by disrupting the cell wall and membrane. frontiersin.org Furthermore, daphnetin can inhibit biofilm formation, a key virulence factor in many chronic infections. nih.gov Extracts of Daphne blagayana, containing daphnetin, have shown strong antimicrobial effects against Klebsiella pneumoniae, Staphylococcus aureus, and Proteus mirabilis. doaj.org

Table 3: Antimicrobial Activity of Daphnetin

| Bacterial Strain | Activity | MIC | Reference |

| Helicobacter pylori | Inhibition | 25-100 μg/mL | mdpi.com |

| Pseudomonas aeruginosa | Inhibition, Anti-biofilm | 0.16 mg/mL | frontiersin.org |

| Shewanella putrefaciens | Inhibition | 0.08 mg/mL | frontiersin.org |

| Klebsiella pneumoniae | Inhibition | 15.62-125 μg/ml (extract) | doaj.org |

| Staphylococcus aureus | Inhibition | 15.62-125 μg/ml (extract) | doaj.org |

| Proteus mirabilis | Inhibition | 15.62-125 μg/ml (extract) | doaj.org |

Neuroprotective Potential and Associated Mechanisms (Drawing parallels from daphnetin)

The neuroprotective effects of this compound are an area of growing interest, largely informed by studies on daphnetin. Daphnetin has demonstrated significant neuroprotective properties in various experimental models. frontiersin.orgfrontiersin.org

One of the key mechanisms underlying daphnetin's neuroprotection is its ability to counteract excitotoxicity, a process of neuronal damage caused by excessive stimulation of glutamate (B1630785) receptors. nih.gov Daphnetin has been shown to protect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity by regulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2. frontiersin.orgnih.gov It also reduces cerebral infarct volume in models of stroke. frontiersin.org

Furthermore, daphnetin exhibits anti-inflammatory effects within the central nervous system by suppressing microglial activation and the subsequent release of inflammatory mediators. frontiersin.org It has been shown to inhibit the TLR4/NF-κB pathway in the context of cerebral ischemia/reperfusion injury. frontiersin.org The compound also enhances the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity. researchgate.net Daphnetin's ability to attenuate oxidative stress by activating the Nrf2/HO-1 signaling pathway further contributes to its neuroprotective capacity. mdpi.com These multifaceted mechanisms suggest that this compound could hold significant promise for the treatment of neurodegenerative diseases and acute brain injuries.

Interactions with Key Enzyme Systems and Proteins (e.g., tyrosine-specific protein kinases, EGF receptor, PKA, PKC, COX, RNR – primarily from daphnetin research)

The pharmacological activities of this compound are likely mediated through its interaction with a variety of key enzyme systems and proteins. Research on daphnetin has identified it as a protein kinase inhibitor. medchemexpress.comchemfaces.com

Daphnetin has been shown to inhibit several protein kinases with varying potencies. It inhibits the epidermal growth factor (EGF) receptor tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 7.7 μM. nih.gov It also inhibits protein kinase A (PKA) and protein kinase C (PKC) with IC50 values of 9.3 μM and 25.0 μM, respectively. nih.govchemfaces.com These kinases are crucial components of intracellular signaling pathways that regulate cell growth, differentiation, and survival.

In addition to protein kinases, daphnetin has been reported to inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. patsnap.com This inhibition contributes to its anti-inflammatory effects. Furthermore, studies have investigated its effect on ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis, particularly in the context of its antimalarial activity. ncats.io The ability of this compound to interact with and modulate the activity of these diverse enzyme systems underscores its potential as a multi-targeted therapeutic agent.

Table 4: Enzyme Inhibition by Daphnetin

| Enzyme/Protein | IC50 | Reference |

| EGF Receptor Tyrosine Kinase | 7.7 μM | nih.gov |

| Protein Kinase A (PKA) | 9.3 μM | nih.govchemfaces.com |

| Protein Kinase C (PKC) | 25.0 μM | nih.govchemfaces.com |

| Cyclooxygenase (COX) | - | patsnap.com |

| Ribonucleotide Reductase (RNR) | - | ncats.io |

Cellular Stress Response and Mitochondrial Homeostasis (Drawing parallels from daphnetin)

This compound is expected to play a significant role in modulating cellular stress responses and maintaining mitochondrial homeostasis, a critical factor in cell survival and function. This is largely based on extensive research into daphnetin's capabilities in these areas.

Daphnetin has been shown to protect cells from oxidative stress-induced damage by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgnih.gov Nrf2 is a master regulator of the antioxidant response, and its activation by daphnetin leads to the upregulation of protective enzymes. nih.gov This mechanism has been observed to protect against mitochondrial dysfunction and cell death induced by toxins. frontiersin.orgchemfaces.com

In the context of mitochondrial homeostasis, daphnetin has been found to restore mitochondrial function by inhibiting apoptosis-related mitochondrial translocation of proteins like cytochrome C and Bax. frontiersin.org It also improves mitochondrial integrity by enhancing the expression of sirtuin 3 (SIRT3) and superoxide dismutase 2 (SOD2), which are crucial for mitochondrial health and the elimination of reactive oxygen species. mdpi.com By preserving mitochondrial function and mitigating cellular stress, this compound could offer therapeutic benefits in a wide range of conditions associated with oxidative damage and mitochondrial dysfunction.

Research Challenges and Future Perspectives in Daphneticin Studies

Elucidation of Precise and Comprehensive Molecular Mechanisms of Action

Despite initial insights, the precise molecular mechanisms underlying the diverse pharmacological activities of daphneticin are not yet fully understood. nih.govnih.gov Future research must move beyond identifying broad effects to pinpointing specific molecular targets and signaling pathways. Key areas of focus include:

Anti-inflammatory and Immunomodulatory Effects: this compound is known to modulate inflammatory responses, in part by suppressing the NF-κB signaling pathway. nih.gov However, a more detailed understanding of its interactions with various components of the inflammatory cascade is needed. For instance, its effects on the NOD-like receptor protein 3 (NLRP3) inflammasome and the production of specific inflammatory factors warrant deeper investigation. nih.govnih.gov

Anticancer Activity: While studies have shown this compound's potential in cancer therapy, including its ability to affect the epithelial-mesenchymal transition in lung adenocarcinoma cells via the NF-κB pathway, the complete picture of its anticancer mechanisms remains to be elucidated. nih.gov Research should explore its impact on other cancer-related pathways, cell cycle regulation, and apoptosis in a wider range of cancer cell types.

Neuroprotective Properties: this compound has shown neuroprotective potential in models of Alzheimer's disease. nih.gov The specific molecular events and targets within neuronal cells that mediate this protection are a critical area for future studies.

Advanced Characterization of Biosynthetic Pathways

The biosynthesis of this compound proceeds through the shikimate pathway, starting from L-Tyrosine and L-Phenylalanine. frontiersin.orgfrontiersin.org However, the specific enzymatic steps and regulatory mechanisms involved in its formation within Daphne species are not fully characterized. A deeper understanding of its biosynthesis is crucial for several reasons:

Metabolic Engineering: Elucidating the key enzymes in the this compound biosynthetic pathway could enable the development of engineered microorganisms or plant systems for the sustainable and high-yield production of this compound and its precursors.

Discovery of Novel Derivatives: A thorough understanding of the biosynthetic machinery could facilitate the discovery of new, naturally occurring this compound analogs with potentially enhanced or novel bioactivities.

Improving Plant Yields: Knowledge of the biosynthetic pathway and its regulation could inform agricultural practices aimed at increasing the this compound content in cultivated Daphne species.

Development of Novel Synthetic Strategies and Analog Libraries

While this compound can be isolated from natural sources, chemical synthesis offers a reliable and scalable alternative, and more importantly, a platform for generating novel analogs with improved properties. frontiersin.orgacs.org

Efficient Total Synthesis: Developing more efficient and cost-effective total synthesis routes for this compound is a key objective. Existing methods, such as the transformation of daphnetin (B354214), provide a starting point for further optimization. capes.gov.br

Analog Library Synthesis: The synthesis of combinatorial libraries of this compound analogs is a powerful strategy for exploring structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the this compound scaffold, researchers can identify key structural features responsible for its biological activities and develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties. ontosight.ai This approach is crucial for optimizing its therapeutic potential and minimizing potential off-target effects.

Application of –omics Technologies (e.g., RNA-sequencing, proteomics) in Mechanism Discovery

The application of high-throughput –omics technologies is poised to revolutionize our understanding of this compound's mechanisms of action. nih.gov

RNA-Sequencing (RNA-Seq): RNA-Seq provides a comprehensive, unbiased view of the changes in gene expression that occur in cells or tissues upon treatment with this compound. lexogen.commdpi.com This can reveal the full spectrum of signaling pathways and biological processes affected by the compound, offering clues to its mechanism of action and potential new therapeutic applications. lexogen.com For example, RNA-sequencing analyses have already been instrumental in demonstrating that the mechanisms of this compound in regulating NK cells are dependent on the PI3K-Akt signaling pathway. nih.gov

Proteomics: Proteomics allows for the large-scale identification and quantification of proteins, providing a direct readout of the cellular machinery. mdpi.comomicscouts.com By comparing the proteomes of this compound-treated and untreated cells, researchers can identify protein targets and downstream effector proteins, offering a complementary perspective to transcriptomic data. lexogen.comomicscouts.com Integrating proteomics with RNA-Seq can provide a more complete picture of this compound's effects, from gene transcription to protein function. medrxiv.org

Integrated Computational and Experimental Approaches in this compound Research

The integration of computational and experimental methods offers a synergistic approach to accelerate this compound research. nih.gov

Molecular Modeling and Docking: Computational tools can be used to model the three-dimensional structure of this compound and predict its binding to potential protein targets. chim.it This can help to prioritize targets for experimental validation and guide the design of new analogs with improved binding affinity and selectivity.

Quantum Chemistry Calculations: Quantum chemistry methods can be employed to study the electronic properties of this compound and its reactivity, providing insights into its antioxidant mechanisms and potential metabolic pathways. researchgate.net

In Silico Screening: Virtual screening of compound libraries against known or predicted targets can facilitate the discovery of novel this compound-based inhibitors or modulators of specific biological pathways. chim.it

The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for modern drug discovery and can be effectively applied to this compound research. nih.gov

Potential for Collaborative Interdisciplinary Research Initiatives

The multifaceted nature of this compound research necessitates a collaborative and interdisciplinary approach. psu.eduresearch.ie Bringing together experts from diverse fields will be crucial for unlocking the full therapeutic potential of this compound.

Chemistry and Biology: Collaborations between synthetic chemists and molecular and cell biologists are essential for the design, synthesis, and biological evaluation of novel this compound analogs. dundee.ac.uk

Pharmacology and Medicine: Partnerships between pharmacologists and clinicians are needed to translate preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in human diseases.

Computational Science and Experimental Biology: Joint efforts between computational scientists and experimental biologists will be key to integrating –omics data, building predictive models of this compound's action, and generating new, testable hypotheses. nih.gov

常见问题

Q. How can researchers ensure accurate structural identification of Daphneticin in experimental settings?

Methodological Answer:

- Employ multi-modal spectroscopic techniques (e.g., NMR, IR, MS) to confirm molecular structure, ensuring cross-validation of spectral data with computational simulations (e.g., DFT calculations).

- For novel derivatives, include X-ray crystallography to resolve stereochemistry.

- Follow IUPAC naming conventions and document purity via HPLC/GC-MS (>95% purity threshold recommended) .

Q. What are best practices for isolating this compound from natural sources while minimizing degradation?

Methodological Answer:

Q. How should preliminary bioactivity screening of this compound be designed to ensure reproducibility?

Methodological Answer:

- Adopt standardized assays (e.g., NIH/WHO protocols for antimicrobial or cytotoxicity testing).

- Include positive/negative controls (e.g., doxorubicin for cytotoxicity, solvent blanks) and triplicate measurements.

- Report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanism of action across studies?

Methodological Answer:

- Conduct systematic meta-analyses of existing data, prioritizing studies with robust experimental designs (e.g., dose-response curves, knockdown/knockout validation).

- Use orthogonal assays (e.g., SPR for binding affinity, CRISPR-Cas9 for target validation) to confirm specificity.

- Address confounding variables (e.g., cell line heterogeneity, solvent effects) via controlled replication .

Q. How can computational methods enhance this compound’s structure-activity relationship (SAR) analysis?

Methodological Answer:

- Apply molecular docking (AutoDock, Schrödinger) to predict binding poses against known targets (e.g., kinases, GPCRs).

- Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors.

- Validate predictions with synthetic analogs and in vitro/in vivo correlation studies .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) and validate intermediates via in-process controls (IPC).

- Implement DOE (Design of Experiments) to optimize parameters (e.g., catalyst loading, temperature).

- Use PAT (Process Analytical Technology) tools for real-time monitoring of critical quality attributes .

Q. How should researchers address discrepancies in this compound’s pharmacokinetic data between animal models and human trials?

Methodological Answer:

- Conduct interspecies scaling using allometric principles (e.g., body surface area adjustments).

- Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences.

- Validate findings with microdosing studies or humanized liver chimeric mouse models .

Data Analysis & Reporting

Q. What frameworks are recommended for synthesizing multi-omics data in this compound research?

Methodological Answer:

Q. How can researchers ensure ethical compliance in this compound’s preclinical toxicity studies?

Methodological Answer:

- Adhere to OECD/ICH guidelines for acute/chronic toxicity testing (e.g., LD₅₀ determination, histopathology).

- Include independent ethical review boards (IRB/IACUC) for protocol approval.

- Report adverse events transparently, distinguishing dose-dependent vs. idiosyncratic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。